![molecular formula C20H19BrN4O B367135 4-(2-(9-ブロモ-6H-インドロ[2,3-b]キノキサリン-6-イル)エチル)モルホリン CAS No. 638136-22-8](/img/structure/B367135.png)
4-(2-(9-ブロモ-6H-インドロ[2,3-b]キノキサリン-6-イル)エチル)モルホリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine” is a complex molecule that contains a total of 49 bonds, including 30 non-H bonds, 20 multiple bonds, 3 rotatable bonds, 20 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 2 nine-membered rings, 1 ten-membered ring, 1 tertiary amine (aliphatic), 1 ether (aliphatic), and 1 Pyrrole .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a total of 49 bonds, including 20 aromatic bonds and multiple ring structures . The compound’s NMR spectrum and other spectral data can provide more detailed information about its structure .科学的研究の応用
抗癌研究
インドロ[2,3-b]キノキサリン誘導体は、問題の化合物など、エリプチシンなどの天然アルカロイドとの構造的類似性から抗癌研究において有望視されています。エリプチシンは知られている抗腫瘍剤です . これらの化合物はDNAにインターカレーションすることができ、癌細胞の複製プロセスを阻害します。この特定の化合物は、肺、子宮頸部、前立腺などのさまざまなヒト癌細胞株に対する細胞毒性効果について検討できます。
抗菌活性
インドロ[2,3-b]キノキサリン部分は、顕著な抗菌特性を示すことが報告されています . この化合物の抗生物質としての可能性に関する研究は、特に抗生物質耐性の上昇を考えると、細菌感染症の新しい治療法の開発につながる可能性があります。
抗ウイルス特性
一部のインドール融合キノキサリン化合物は、抗ウイルス特性を示すことが実証されています . この化合物は、さまざまなウイルスに対する有効性について調査することができ、ウイルス感染症の治療に貢献する可能性があります。
DNA二重らせんの安定化
インドロ[2,3-b]キノキサリンは、DNA二重らせんを安定化することが知られています . この特性は、遺伝子研究において、実験室条件下でDNAの完全性を維持するために利用でき、さまざまな遺伝子分析およびバイオテクノロジーアプリケーションを支援します。
抗マラリア活性
インドロ[2,3-b]キノキサリン構造を持つ化合物は、抗マラリア活性を示すことが示されています . この化合物は、新しい抗マラリア薬の合成に使用でき、特に開発途上国におけるマラリアとの闘いにおいて重要です。
ポリマー中の熱安定性
インドロ[2,3-b]キノキサリンの存在は、ポリマー中の熱安定性とガラス転移温度の向上と関連付けられています . この化合物は、高温環境で使用される材料に役立つため、ポリマーに組み込んでその熱特性を向上させることができます。
タンパク質相互作用研究
複雑な構造のため、この化合物はさまざまなタンパク質と相互作用する可能性があり、タンパク質-リガンド相互作用を理解するために研究できます . これには、薬剤設計および治療薬の開発における影響があります。
薬理学的足場
インドロ[2,3-b]キノキサリン足場は、薬理学において貴重な構造であり、さまざまな活性を持つ薬剤の開発のためのバックボーンとして機能します . この化合物の研究は、潜在的な治療的用途を持つ新しい薬理学的薬剤の発見につながる可能性があります。
作用機序
Target of Action
The primary targets of this compound are predominantly DNA molecules. It exerts its pharmacological action primarily through DNA intercalation. The thermal stability of the intercalated complex (DNA and the 6H-indolo[2,3-b]quinoxaline derivative) plays a crucial role in elucidating its anticancer, antiviral, and other activities .
Mode of Action
The compound interacts with DNA by inserting itself between the base pairs, disrupting the normal helical structure. This intercalation affects DNA replication, transcription, and repair processes. Consequently, it can lead to cell cycle arrest, apoptosis, and inhibition of tumor growth .
Biochemical Pathways
The affected pathways include DNA replication, repair, and transcription. By interfering with these processes, the compound disrupts cellular homeostasis and contributes to its therapeutic effects. Additionally, it may modulate gene expression, impacting downstream signaling pathways .
Pharmacokinetics
- Bioavailability : The compound’s bioavailability depends on factors like formulation, route of administration, and metabolism .
Result of Action
At the molecular level, the compound’s DNA intercalation disrupts essential cellular processes. It can induce DNA damage, alter gene expression, and trigger cell death pathways. In cancer cells, this results in tumor suppression. In antiviral applications, it interferes with viral replication .
Action Environment
Environmental factors significantly influence the compound’s efficacy and stability:
将来の方向性
The future directions for research on “4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine” and similar compounds could involve further exploration of their synthesis, properties, and biological activities. Given their potential for DNA intercalation, these compounds may have applications in the development of new antiviral and anticancer drugs .
特性
IUPAC Name |
4-[2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)ethyl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O/c21-14-5-6-18-15(13-14)19-20(23-17-4-2-1-3-16(17)22-19)25(18)8-7-24-9-11-26-12-10-24/h1-6,13H,7-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYZEZSWRYSPLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Di(tert-butyl) 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367053.png)
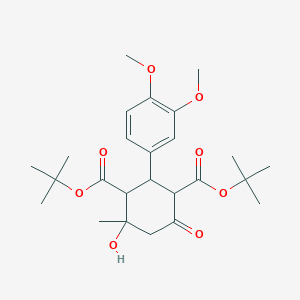
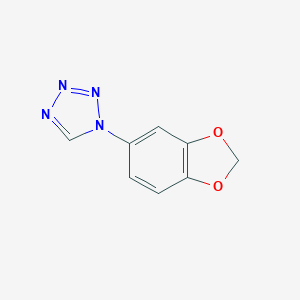
![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B367058.png)
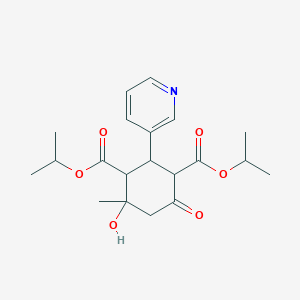
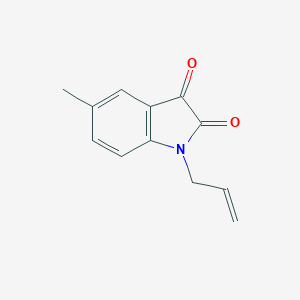
![(1S,2R,6R,8S,9R)-N-(4-Acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367080.png)
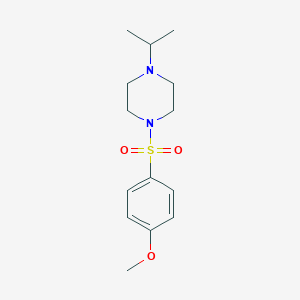

![Dimethyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxocyclohexane-1,3-dicarboxylate](/img/structure/B367119.png)

![{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367123.png)

